An In-depth Technical Guide to the Mechanism of Action of Pyriminostrobin on Mitochondrial Respiration
An In-depth Technical Guide to the Mechanism of Action of Pyriminostrobin on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pyriminostrobin, a strobilurin fungicide, on mitochondrial respiration. The document details its molecular target, the biochemical consequences of its inhibitory action, and the primary mechanism of resistance. Quantitative data from studies on the closely related and well-characterized strobilurin, pyraclostrobin, are presented to illustrate the potent effects of this class of compounds. Detailed experimental protocols are provided to enable researchers to investigate the effects of pyriminostrobin and other respiratory chain inhibitors.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Pyriminostrobin is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). Its primary molecular target is the cytochrome bc1 complex , also known as Complex III .[1] Pyriminostrobin, like other quinone outside inhibitors (QoIs), binds to the Qo site of cytochrome b, a key subunit of Complex III.[1][2] This binding event physically obstructs the oxidation of ubiquinol (Coenzyme Q10H2), a critical step in the electron transport process.
The inhibition of the Qo site by pyriminostrobin has several immediate and critical consequences for mitochondrial function:
-
Disruption of Electron Flow: By blocking the transfer of electrons from ubiquinol to cytochrome c1, pyriminostrobin effectively halts the flow of electrons through the latter part of the ETC.[1]
-
Inhibition of Proton Pumping: The transfer of electrons at Complex III is tightly coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, pyriminostrobin prevents this proton translocation, thereby disrupting the formation of the proton motive force.
-
Reduction in Mitochondrial Membrane Potential: The proton motive force is the primary driver of the mitochondrial membrane potential (ΔΨm). Consequently, inhibition by pyriminostrobin leads to a dose-dependent decrease in ΔΨm.[3][4]
-
Decreased ATP Synthesis: The energy stored in the proton gradient is utilized by ATP synthase (Complex V) to produce ATP. The collapse of the mitochondrial membrane potential severely impairs the ability of the cell to generate ATP through oxidative phosphorylation.[3][4]
-
Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species.[5][6] This can induce oxidative stress within the cell.
The following diagram illustrates the mechanism of action of pyriminostrobin at the molecular level.
Quantitative Analysis of Mitochondrial Inhibition
The inhibitory potency of strobilurin fungicides can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While specific data for pyriminostrobin is limited in publicly available literature, studies on the closely related compound pyraclostrobin provide valuable insights into the expected range of activity.
Table 1: Quantitative Effects of Pyraclostrobin on Mitochondrial Respiration
| Parameter | Organism/System | Pyraclostrobin Concentration | Effect | Reference |
| Oxygen Consumption Rate | Human Hepatocytes | 0.5 µM | Significant decrease | [5] |
| Honey Bee Thoracic Mitochondria | ≥ 10 µM | Dose-dependent inhibition | [3][4] | |
| Mitochondrial Membrane Potential | Honey Bee Thoracic Mitochondria | ≥ 5 µM | Dose-dependent decline | [3][4] |
| 3T3-L1 cells | 1 and 10 µM | Reduction | [7] | |
| ATP Synthesis/Levels | Honey Bee Thoracic Mitochondria | ≥ 15 µM | Dose-dependent inhibition | [3][4] |
| 3T3-L1 cells | 1 and 10 µM | Reduction | [7] | |
| Mitochondrial Superoxide Production | Human Hepatocytes | 0.5 µM | Significant increase | [5] |
| EC50 (Mycelial Growth Inhibition) | Fusarium pseudograminearum | 0.022 to 0.172 µg/mL | - | [8] |
Note: The data presented for pyraclostrobin should be considered as an approximation for the potential effects of pyriminostrobin. It is recommended to perform specific dose-response studies for pyriminostrobin to determine its precise inhibitory concentrations.
Detailed Experimental Protocols
To facilitate research into the mechanism of action of pyriminostrobin, this section provides detailed methodologies for key experiments. These protocols are based on established methods and commercially available kits.
Isolation of Mitochondria from Cultured Cells or Tissues
Objective: To obtain a purified and functional mitochondrial fraction for in vitro assays.
Materials:
-
Cell culture or tissue sample
-
Mitochondria Isolation Kit (e.g., from QIAGEN, Cat. No. / ID: 37612 or similar)[9]
-
Phosphate-buffered saline (PBS), ice-cold
-
Dounce homogenizer
-
Centrifuge capable of 16,000 x g and 4°C
-
Bradford protein assay reagent
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in the provided lysis buffer.
-
For tissues: Mince the tissue on ice and wash with ice-cold PBS. Homogenize the tissue in the provided lysis buffer using a Dounce homogenizer.
-
-
Homogenization and Differential Centrifugation:
-
Follow the manufacturer's instructions for homogenization to disrupt the cell membrane while keeping the mitochondria intact.
-
Perform a series of low-speed centrifugations to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000-16,000 x g) to pellet the mitochondria.
-
-
Washing and Resuspension:
-
Wash the mitochondrial pellet with the provided wash buffer to remove cytosolic contaminants.
-
Resuspend the final mitochondrial pellet in a suitable storage or assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 2 mM HEPES, pH 7.4).[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the isolated mitochondria using a Bradford assay or a similar method. This is crucial for normalizing activity measurements.
-
-
Storage:
-
Use the isolated mitochondria immediately for assays or store them at -80°C for future use. Avoid repeated freeze-thaw cycles.[10]
-
Measurement of Mitochondrial Complex III Activity
Objective: To quantify the enzymatic activity of Complex III and assess the inhibitory effect of pyriminostrobin. This protocol is adapted from commercially available colorimetric assay kits (e.g., Abcam ab287844, Sigma-Aldrich MAK360).[11][12]
Principle: The assay measures the reduction of cytochrome c by Complex III. The increase in absorbance at 550 nm due to the formation of reduced cytochrome c is directly proportional to the enzyme's activity.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer
-
Oxidized Cytochrome c solution
-
Antimycin A (a known Complex III inhibitor, for control)
-
Pyriminostrobin stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 550 nm
Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:
-
Sample Wells: Complex III Assay Buffer, isolated mitochondria, and the desired concentrations of pyriminostrobin.
-
Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and a saturating concentration of Antimycin A.
-
No Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and the vehicle solvent for pyriminostrobin.
-
-
Initiation of Reaction: Add oxidized cytochrome c to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes at room temperature.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA550/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the inhibitor control from the rates of the sample and no inhibitor control wells to obtain the specific Complex III activity.
-
Plot the Complex III activity against the concentration of pyriminostrobin to determine the IC50 value.
-
Downstream Cellular Signaling and Effects
The inhibition of mitochondrial respiration by pyriminostrobin triggers a cascade of downstream cellular events beyond the immediate energy crisis. These effects are primarily mediated by the disruption of cellular redox homeostasis and energy status.
-
Oxidative Stress and Cellular Defense: The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. In response, cells may upregulate antioxidant pathways, such as the glutathione metabolism pathway.[13][14]
-
Alterations in Gene Expression: Pyraclostrobin has been shown to alter gene expression profiles in fungi.[13][14][15] These changes can affect a wide range of cellular processes, including DNA replication and repair, protein processing in the endoplasmic reticulum, and lipid metabolism.[13][14][15] Some of these changes in gene expression may be linked to alterations in DNA methylation patterns.[13][14][15]
-
Induction of Apoptosis: In some cell types, the mitochondrial dysfunction and oxidative stress induced by strobilurins can trigger the intrinsic apoptotic pathway.
The following diagram depicts the signaling cascade initiated by pyriminostrobin.
Mechanism of Resistance
The primary mechanism of resistance to pyriminostrobin and other QoI fungicides is a target-site mutation in the cytochrome b gene (cytb).[16][17][18] The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at codon 143 (G143A).[8][16][17] This amino acid change is located within the Qo binding pocket and reduces the binding affinity of the fungicide to its target, thereby conferring resistance.[8]
Other mutations, such as F129L and G137R, have also been reported to confer resistance, although often to a lesser degree than G143A.[17] The development of resistance is a significant concern for the long-term efficacy of QoI fungicides and necessitates careful resistance management strategies.
The following diagram illustrates the logical relationship in the development of pyriminostrobin resistance.
Conclusion
Pyriminostrobin is a highly effective inhibitor of mitochondrial respiration, targeting the cytochrome bc1 complex with a high degree of specificity. Its mechanism of action, involving the disruption of electron transport, collapse of the mitochondrial membrane potential, and cessation of ATP synthesis, provides a robust basis for its fungicidal activity. Understanding this mechanism, along with the downstream cellular consequences and the potential for resistance development, is crucial for its effective use in agricultural and pharmaceutical research and development. The experimental protocols provided in this guide offer a framework for further investigation into the bioenergetic effects of pyriminostrobin and other mitochondrial inhibitors.
References
- 1. Pyriminostrobin | 1257598-43-8 | Benchchem [benchchem.com]
- 2. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes [mdpi.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G143S mutation in cytochrome b confers high resistance to pyraclostrobin in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial complex activity assays [protocols.io]
- 10. abcam.com [abcam.com]
- 11. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Frontiers | The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae [frontiersin.org]
- 14. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular characterization of pyraclostrobin resistance and structural diversity of the cytochrome b gene in Botrytis cinerea from apple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
